molecular formula C8H5F2N B1589105 2,4-Difluoro-3-methylbenzonitrile CAS No. 847502-87-8

2,4-Difluoro-3-methylbenzonitrile

Cat. No.: B1589105
CAS No.: 847502-87-8
M. Wt: 153.13 g/mol
InChI Key: GNNHZCHETSTMOG-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzonitrile: is an organic compound with the chemical formula C8H5F2N . It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core. This compound is a colorless solid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4-Difluoro-3-methylbenzonitrile involves the reaction of 2,4-difluorotoluene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as halogenation, nitration, and subsequent purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,4-Difluoro-3-methylbenzonitrile can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

Chemistry: 2,4-Difluoro-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its nitrile group can interact with nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

  • 2,4-Difluorobenzonitrile
  • 3,4-Difluorobenzonitrile
  • 2,6-Difluorobenzonitrile

Comparison: 2,4-Difluoro-3-methylbenzonitrile is unique due to the presence of both fluorine atoms and a methyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The methyl group also influences the compound’s steric and electronic characteristics, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,4-difluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNHZCHETSTMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462910
Record name 2,4-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-87-8
Record name 2,4-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-87-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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